2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a triazolo-pyridazine derivative featuring a thioacetamide linker. Its structure includes:
- A 1,2,4-triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 2.
- A thioether (-S-) bridge connecting the triazolo-pyridazine to an acetamide moiety.
- An N-(2-(trifluoromethyl)phenyl) substituent on the acetamide.
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-5-1-2-6-14(13)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)12-4-3-9-23-10-12/h1-10H,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIFQBCOGWBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , often referred to as compound X , has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of compound X typically involves multi-step reactions beginning with the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form a hydrazide intermediate. This intermediate is cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring structure. Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction time .
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | C22H18F3N6OS |
| Molecular Weight | 455.48 g/mol |
| InChI | InChI=1S/C22H18F3N6OS/c29-21(13-18-7-3... |
| XLogP | 1.7 |
Antimicrobial Properties
Compound X has been investigated for its antimicrobial properties. Studies indicate that compounds with similar triazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL .
The biological activity of compound X is primarily attributed to its ability to inhibit key enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of compound X:
- Anticancer Activity : Compound X has shown potential in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
- Anti-inflammatory Effects : In animal models, compound X exhibited notable anti-inflammatory properties, reducing edema and inflammatory markers significantly compared to control groups.
- Enzyme Inhibition : The compound effectively inhibited cholinesterase activity, which is crucial for neurotransmission regulation. This inhibition could provide a therapeutic avenue for treating conditions like myasthenia gravis and other cholinergic dysfunctions.
Case Studies
Several case studies have documented the efficacy of compound X:
- Study on Antimicrobial Activity : A study published in Pharmaceutical Biology demonstrated that compound X exhibited strong antibacterial activity against Gram-negative bacteria with an MIC of 4 μg/mL against Pseudomonas aeruginosa and Escherichia coli .
- Cancer Cell Line Study : In a study assessing the anticancer properties of triazole derivatives, compound X was found to induce apoptosis in human breast cancer cells (MCF-7), leading to a marked decrease in cell viability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazolo-Pyridazine Derivatives
The following table summarizes key structural differences between the target compound and its analogs:
Key Findings from Comparative Analysis
Role of Fluorine and Trifluoromethyl Groups
- The 3-fluorophenyl analog () replaces the pyridin-3-yl group with a fluorinated aromatic ring. Fluorine’s electronegativity enhances binding to hydrophobic pockets but may reduce solubility compared to the pyridine-containing target compound .
- The trifluoromethyl group at the ortho position (target compound) versus meta position () alters steric interactions.
Impact of Heterocyclic Substituents
- The tetrahydrofuran (THF)-derived acetamide substituent in introduces an oxygen-containing heterocycle, likely improving aqueous solubility but reducing lipophilicity compared to the target compound’s aromatic CF₃ group .
- The dual pyridine substitution in creates a more polar scaffold, which may enhance interactions with charged residues in enzymatic targets but reduce membrane permeability .
Methyl and Ethoxy Modifications
Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
